![molecular formula C24H20N4O5 B2663465 2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 923680-68-6](/img/no-structure.png)
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups. It has a pyrido[3,2-d]pyrimidin-1(2H)-yl core, which is a type of heterocyclic compound. This core is substituted with a benzo[d][1,3]dioxol-5-ylmethyl group and an N-(m-tolyl)acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the dioxol ring and the pyrimidine ring would likely make this compound aromatic, contributing to its stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be influenced by the presence of the polar amide group and the nonpolar aromatic rings .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis Research often focuses on the synthesis of complex molecules and understanding their structural properties. For example, studies on compounds such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides and their derivatives provide insights into the folded conformation of these molecules and their potential as ligands for various receptors (Subasri et al., 2017), (Subasri et al., 2016). This type of research is crucial for drug development, as understanding the molecular structure is key to predicting and enhancing binding affinity and selectivity.
Biological Activities and Potential Therapeutic Applications Exploration of biological activities and therapeutic potential is another major area of interest. The synthesis and evaluation of compounds for anti-inflammatory, antimicrobial, and anticancer activities are common themes in pharmaceutical chemistry research. For instance, studies on pyrimidines and pyrimidinones synthesized as anti-inflammatory agents using citrazinic acid as a starting material highlight the process of identifying new therapeutic agents (Amr et al., 2007). Similarly, the development of compounds with significant anticancer activity in vitro and in vivo demonstrates the potential of chemical synthesis in contributing to cancer therapy (Su et al., 1986).
Molecular Design for Drug Discovery The design and synthesis of molecules as ligands for specific receptors or as inhibitors for enzymes involved in disease pathways are pivotal. Research into compounds acting as peripheral benzodiazepine receptor ligands or inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase showcases the intricate process of drug design and optimization (Selleri et al., 2005), (Gangjee et al., 2007). This involves not only the synthesis of new compounds but also their biological evaluation to determine efficacy and selectivity.
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
923680-68-6 |
|---|---|
Produktname |
2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide |
Molekularformel |
C24H20N4O5 |
Molekulargewicht |
444.447 |
IUPAC-Name |
2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C24H20N4O5/c1-15-4-2-5-17(10-15)26-21(29)13-27-18-6-3-9-25-22(18)23(30)28(24(27)31)12-16-7-8-19-20(11-16)33-14-32-19/h2-11H,12-14H2,1H3,(H,26,29) |
InChI-Schlüssel |
SJNSVHKFLXSTEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC5=C(C=C4)OCO5)N=CC=C3 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



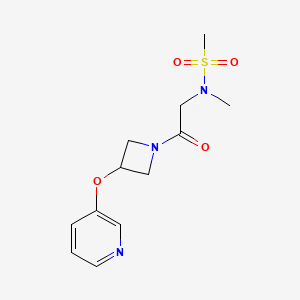
![4-(2-fluorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2663388.png)

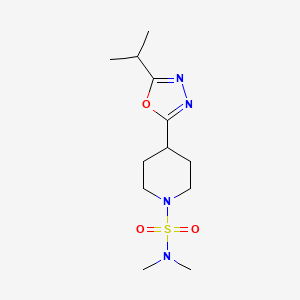
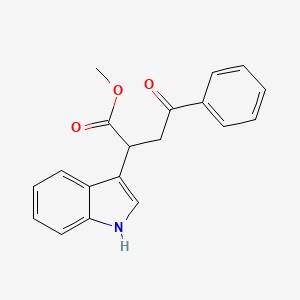
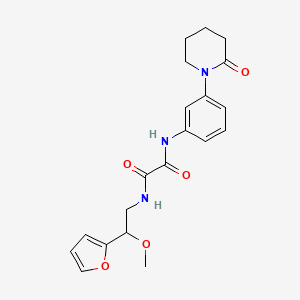
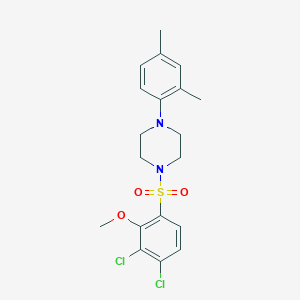
![Ethyl 4-[(7,8-dimethyl-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2663397.png)
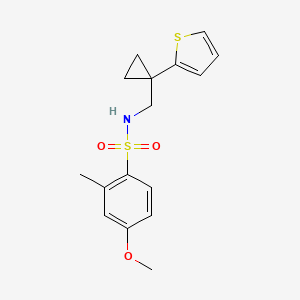
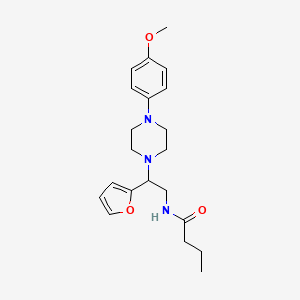
![2-(4-{3-[(4-Fluorophenyl)sulfonyl]propanoyl}piperazin-1-yl)-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B2663402.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]but-2-enamide](/img/structure/B2663403.png)